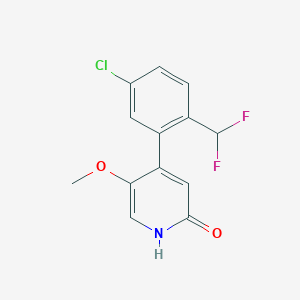
4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is a chemical compound with a complex structure that includes a chlorinated phenyl group, a difluoromethyl group, and a methoxypyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include halogenation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenol
- 5-Chloro-2-(difluoromethyl)phenyl)methanol
Uniqueness
4-(5-Chloro-2-(difluoromethyl)phenyl)-5-methoxypyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClF2NO2 |
|---|---|
Molecular Weight |
285.67 g/mol |
IUPAC Name |
4-[5-chloro-2-(difluoromethyl)phenyl]-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10ClF2NO2/c1-19-11-6-17-12(18)5-10(11)9-4-7(14)2-3-8(9)13(15)16/h2-6,13H,1H3,(H,17,18) |
InChI Key |
FZHLVWQHANPQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















